(R)-2-Phenylpropionic acid propyl ester

Beschreibung

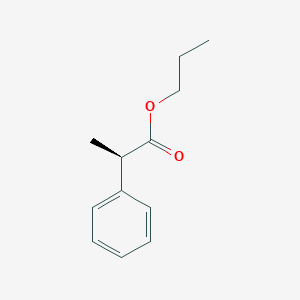

Structure

3D Structure

Eigenschaften

IUPAC Name |

propyl (2R)-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCZKUBBYSOMTC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Propyl (R)-2-phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of Propyl (R)-2-phenylpropionate, a chiral ester of significant interest in pharmaceutical research and development. While its direct therapeutic applications are not established, its value as a stereochemically pure building block is considerable. This document moves beyond a simple recitation of facts to explain the causality behind synthetic strategies and analytical methodologies. We will delve into the critical nature of its stereochemistry, robust methods for its enantioselective synthesis, definitive protocols for its characterization, and its potential applications as a chiral intermediate or prodrug candidate. This guide is structured to serve as a practical and authoritative resource for scientists engaged in the design and synthesis of complex, stereospecific molecules.

The Imperative of Chirality: Contextualizing Propyl (R)-2-phenylpropionate

The 2-arylpropionic acids, commonly known as "profens," represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[1] A defining feature of this molecular class is chirality, originating from a single stereocenter at the alpha-carbon of the propionic acid moiety.[2] This carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, a phenyl group, and a carboxyl group, giving rise to two non-superimposable mirror images, or enantiomers: (R) and (S).[2]

While these enantiomers possess identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically. For most profens, the pharmacological activity resides primarily in the (S)-enantiomer. The (R)-enantiomer is often significantly less active but can undergo in vivo metabolic chiral inversion to the active (S)-form, a process mediated by coenzyme A (CoA) thioester formation.[3][4][5]

Propyl (R)-2-phenylpropionate, the propyl ester of the (R)-enantiomer of 2-phenylpropionic acid, serves as a crucial chiral intermediate.[6][7][8][9] Its utility lies in its ability to introduce a specific, pre-defined stereocenter into a larger, more complex molecule during a synthetic sequence. This preempts the need for challenging chiral separations at later, often less efficient, stages of a synthesis.

A Note on Chemical Abstract Service (CAS) Number: It is important to clarify a potential ambiguity. The CAS number 7778-83-8, provided in the topic, is frequently associated in public databases with Propyl Cinnamate (propyl (E)-3-phenylprop-2-enoate).[10][11][12][13][14] This guide, however, is dedicated exclusively to Propyl (R)-2-phenylpropionate , as specified. Researchers should exercise caution and verify compound identity through analytical data rather than relying solely on a CAS number that may have conflicting assignments.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties are essential for the identification and quality control of Propyl (R)-2-phenylpropionate.

| Property | Value | Source/Method |

| CAS Number | 7778-83-8 (Disputed, see note above) | - |

| Molecular Formula | C₁₂H₁₆O₂ | Calculated |

| Molecular Weight | 192.25 g/mol | Calculated |

| Appearance | Colorless Liquid (Expected) | Inferred |

| Boiling Point | ~110-112 °C at 1 mmHg (Estimated) | Inferred from acid |

| Density | ~1.01 g/cm³ (Estimated) | Inferred |

| Optical Rotation [α]D | Negative value (Expected) | Convention[2] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would feature characteristic signals: a triplet at ~0.9 ppm (3H, propyl -CH₃), a sextet at ~1.6 ppm (2H, propyl -CH₂-), a triplet at ~4.0 ppm (2H, ester -O-CH₂-), a doublet at ~1.5 ppm (3H, alpha-CH₃), a quartet at ~3.7 ppm (1H, alpha-CH), and a multiplet between 7.2-7.4 ppm (5H, aromatic protons).

-

¹³C NMR (CDCl₃, 100 MHz): Key carbon signals would include: ~10.5 ppm (propyl -CH₃), ~18.5 ppm (alpha -CH₃), ~22.0 ppm (propyl -CH₂-), ~45.5 ppm (alpha -CH), ~66.5 ppm (ester -O-CH₂-), multiple signals between ~127-129 ppm (aromatic CH), ~140 ppm (aromatic quaternary C), and ~174 ppm (ester C=O).

-

Infrared (IR) Spectroscopy (Neat): A strong carbonyl (C=O) stretching band is expected around 1735 cm⁻¹, characteristic of an ester. C-H stretching bands will be present just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).

Enantioselective Synthesis: A Two-Pillar Strategy

The paramount challenge in preparing Propyl (R)-2-phenylpropionate is controlling the stereochemistry at the alpha-carbon. A robust synthesis is best conceptualized as a two-pillar process: first, securing the enantiomerically pure acid precursor, and second, performing a stereoretentive esterification.

Pillar 1: Securing the (R)-2-Phenylpropionic Acid Precursor

The choice of method here is critical, as it dictates the enantiomeric purity of the final product.

Strategy A: Biocatalytic Kinetic Resolution

This modern approach leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic starting material.[15][16] The enzyme selectively catalyzes a reaction (e.g., hydrolysis of a racemic ester or esterification of a racemic acid) on one enantiomer, leaving the other unreacted and thus resolved.

-

Causality: Enzymes create a chiral active site environment where only one enantiomer can bind in the correct orientation for catalysis to occur. This results in exceptionally high enantiomeric excess (e.e.) under mild, neutral conditions that prevent racemization.[9][16]

Strategy B: Classical Resolution via Diastereomeric Salt Formation

This is a traditional and effective method that relies on acid-base chemistry.[2]

-

Causality: Reacting a racemic acid with a single-enantiomer chiral base (e.g., (R)-(+)-α-phenylethylamine or a natural alkaloid like cinchonine) forms two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). These diastereomers are no longer mirror images and possess different physical properties, notably solubility. This difference allows for their separation by fractional crystallization.[2]

Detailed Protocol: Classical Resolution of (±)-2-Phenylpropionic Acid

-

Salt Formation: Dissolve 1.0 equivalent of racemic 2-phenylpropionic acid in a minimal amount of hot ethanol. In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-cinchonine) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the acid solution while warm. Allow the mixture to cool slowly to room temperature, and then to 0-4 °C, to induce crystallization of the less-soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Acid: Suspend the isolated salt in water and acidify with 1M HCl until the pH is ~1-2. This protonates the carboxylate and the amine base.

-

Extraction: Extract the liberated (R)-2-phenylpropionic acid into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

-

Validation: The enantiomeric excess (e.e.) of the recovered acid must be determined using chiral HPLC before proceeding.

Pillar 2: Stereoretentive Esterification

Once the enantiopure acid is obtained, the esterification with n-propanol must be performed under conditions that do not cause racemization of the labile alpha-proton.[3]

Method A: Fischer-Speier Esterification

This is the classic acid-catalyzed esterification.

-

Causality: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, so it is typically driven to completion by using an excess of the alcohol or by removing the water byproduct.

-

Self-Validation and Trustworthiness: The key to maintaining stereochemical integrity is to use mild conditions. High temperatures or strongly basic conditions can lead to abstraction of the alpha-proton, forming a planar enolate intermediate which, upon reprotonation, will lead to racemization.[3] Therefore, running the reaction at a moderate temperature (e.g., refluxing propanol) for the minimum time necessary is critical. Post-reaction analysis by chiral HPLC is mandatory to validate that no racemization has occurred.

Detailed Protocol: Fischer Esterification of (R)-2-Phenylpropionic Acid

-

Setup: To a round-bottom flask equipped with a reflux condenser, add (R)-2-phenylpropionic acid (1.0 eq.).

-

Reagents: Add an excess of dry n-propanol (5-10 eq.), which serves as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%).

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the catalyst by carefully adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Extract the product into diethyl ether (3x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography.

Synthesis and Analysis Workflow

The following diagram illustrates the logical flow from racemic precursor to the final, validated chiral ester.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of 2-phenylpropionic acid in rat. I. In vitro studies on the stereoselective isomerization and glucuronidation of 2-phenylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. propyl cinnamate [thegoodscentscompany.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Propyl Cinnamate | C12H14O2 | CID 5270647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Propyl cinnamate CAS#: 7778-83-8 [m.chemicalbook.com]

- 15. jocpr.com [jocpr.com]

- 16. ftb.com.hr [ftb.com.hr]

An In-depth Technical Guide to the Solubility of (R)-2-Phenylpropionic Acid Propyl Ester

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and bioavailability of a drug candidate. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and theoretical frameworks for determining the solubility of (R)-2-Phenylpropionic acid propyl ester. In the absence of direct experimental data in publicly accessible literature for this specific ester, this document synthesizes information from its parent compound, (R)-2-Phenylpropionic acid, and structurally related 'profen' esters. We delve into the thermodynamic basis of solubility, provide a detailed, field-proven protocol for the shake-flask method, and discuss the influence of molecular structure on solubility. This guide is intended to equip researchers with the foundational knowledge and practical insights required to approach the solubility assessment of this and similar compounds with scientific rigor.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

(R)-2-Phenylpropionic acid belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), with its derivatives being of significant interest in drug discovery. The propyl ester of (R)-2-Phenylpropionic acid is a subject of research for its potential as a prodrug, aiming to enhance lipophilicity and modify the drug delivery profile. The aqueous and non-aqueous solubility of such a compound is a cornerstone of its pharmaceutical development. It directly influences formulation strategies, dissolution rate, and ultimately, the in-vivo performance of the active pharmaceutical ingredient (API).[1][2] A thorough understanding of a compound's solubility is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development.

This technical guide offers a detailed exploration of the solubility of (R)-2-Phenylpropionic acid propyl ester. Given the current lack of specific public data for this molecule, we will establish a robust scientific framework by leveraging data from analogous compounds, namely other profen esters like those of ibuprofen, ketoprofen, and naproxen.

Physicochemical Landscape: From Acid to Ester

The solubility of a molecule is intrinsically linked to its physicochemical properties. By understanding the parent acid, we can infer the expected behavior of its propyl ester.

(R)-2-Phenylpropionic Acid: The Parent Moiety

(R)-2-Phenylpropionic acid is a solid at room temperature with a melting point of approximately 29-30°C and a boiling point of 115°C at 1 mmHg.[3] As a carboxylic acid, its solubility is pH-dependent. In its ionized form (at pH > pKa), it exhibits higher aqueous solubility. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of (R)-2-Phenylpropionic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3][4][5] |

| Melting Point | 29-30 °C | [3] |

| Boiling Point | 115 °C (1 mmHg) | [3] |

| Density | 1.1 g/mL (25 °C) | [3][6] |

| pKa | ~4.5 | [4] |

| LogP (octanol/water) | 1.9 | [4][5] |

The Propyl Ester: Anticipated Shifts in Solubility

Esterification of the carboxylic acid group with propanol to form (R)-2-Phenylpropionic acid propyl ester will induce significant changes in its physicochemical properties:

-

Loss of Ionization: The acidic proton is replaced by a propyl group, eliminating the potential for pH-dependent solubility in aqueous media.

-

Increased Lipophilicity: The addition of the propyl chain increases the molecule's hydrophobicity, which is expected to decrease its solubility in polar solvents like water and significantly increase its solubility in non-polar organic solvents.[7] This is a common strategy to enhance permeation through biological membranes.

-

Altered Intermolecular Forces: The ability to act as a hydrogen bond donor is removed, which will influence its interaction with protic solvents.

Based on these changes, we can predict that the propyl ester will be practically insoluble in water but will exhibit good solubility in solvents like chloroform, methanol, and dichloromethane, a trend observed for esters of other profens like naproxen methyl ester and ibuprofen ethyl ester.[8][9]

The Thermodynamic Underpinnings of Solubility

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[2][10] The process can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

The solubility of a solid in a liquid increases with temperature if the dissolution process is endothermic (absorbs heat) and decreases if it is exothermic (releases heat), a principle governed by the van't Hoff equation.[1]

Experimental Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[11][12][13][14][15] This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of (R)-2-Phenylpropionic acid propyl ester in a given solvent at a specified temperature.

Materials:

-

(R)-2-Phenylpropionic acid propyl ester (solid)

-

Solvent of interest (e.g., ethanol, acetone, water)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid ester to a glass vial. The excess should be clearly visible to ensure saturation.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[11] The temperature should be maintained with high precision (e.g., ± 0.5°C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to further separate the solid from the supernatant.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the ester in the diluted solution using a validated HPLC method. A calibration curve prepared with known concentrations of the ester should be used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Self-Validation:

-

The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Analysis of samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium has been reached.

Visualizing the Workflow

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Solubility Profile: Insights from Structurally Related Esters

Table 2: Qualitative Solubility of Profen Esters in Various Solvents

| Compound | Water | Alcohols (Methanol, Ethanol) | Chlorinated Solvents (Chloroform, DCM) | Apolar Solvents (Hexane) | Source |

| Ibuprofen Ethyl Ester | Slightly soluble | Soluble | Soluble | - | [9] |

| Ketoprofen Ethyl Ester | Not miscible/difficult to mix | Soluble | Soluble | - | [16] |

| Naproxen Methyl Ester | Insoluble | Soluble | Soluble | - | [8] |

Analysis of Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ester group can act as a hydrogen bond acceptor, allowing for favorable interactions with these solvents. Therefore, good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Dipole-dipole interactions between the ester and the solvent will promote solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene): The phenyl ring and the propyl chain of the ester are lipophilic, leading to favorable van der Waals interactions with non-polar solvents. Good solubility is anticipated.

-

Aqueous Media: Due to the lack of an ionizable group and the increased lipophilicity, the solubility in water is expected to be very low.[17]

It is reasonable to hypothesize that (R)-2-Phenylpropionic acid propyl ester will follow a similar pattern: high solubility in a range of organic solvents and poor solubility in water.

Theoretical Modeling and Prediction of Solubility

While experimental determination is paramount, theoretical models can provide valuable predictions and insights into solubility behavior.

-

Hansen Solubility Parameters (HSP): This approach breaks down the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

-

Jouyban-Acree Model: This model is particularly useful for predicting the solubility of a solute in binary solvent mixtures at various temperatures, provided the solubility in the neat solvents is known.[8][9]

-

NRTL and Wilson Models: These are activity coefficient models used in chemical engineering to calculate phase equilibria, including solid-liquid equilibria.[11]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. (R)-(-)-2-苯基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenylpropionic acid, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-PHENYLPROPIONIC ACID | 492-37-5 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. adipogen.com [adipogen.com]

- 9. Ibuprofen Ethyl Ester CAS#: 41283-72-1 [m.chemicalbook.com]

- 10. Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. pharmacopoeia.com [pharmacopoeia.com]

- 17. Ibuprofen - Wikipedia [en.wikipedia.org]

Technical Guide: (R)-2-Phenylpropionic Acid Propyl Ester in NSAID Research

[1]

Executive Summary

In the development of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs)—the "profen" class—2-phenylpropionic acid propyl ester serves as a critical model substrate.[1] It is utilized primarily to validate biocatalytic kinetic resolution platforms and to investigate metabolic chiral inversion pathways.

While the (S)-enantiomer of profens (e.g., Ibuprofen, Naproxen) typically hosts the cyclooxygenase (COX) inhibitory activity, the (R)-enantiomer remains pharmacologically significant due to its in vivo unidirectional inversion to the (S)-form. This guide details the technical applications of the propyl ester derivative, focusing on its role as a lipophilic prodrug model and a substrate for high-specificity lipase screening.

Biocatalytic Kinetic Resolution: The Primary Application

The most prevalent application of 2-phenylpropionic acid propyl ester is as a substrate for characterizing lipase enantioselectivity.[1] The propyl chain provides a steric "sweet spot"—sufficiently bulky to assist enzyme recognition of the chiral center, yet small enough to maintain high turnover rates compared to long-chain (e.g., octyl) analogs.

Mechanistic Basis

Lipases such as Candida antarctica Lipase B (CAL-B) and Candida rugosa Lipase (CRL) exhibit stereopreference for the (S)-enantiomer during hydrolysis.[1] When a racemic propyl ester is subjected to these enzymes, the (S)-ester is hydrolyzed to the (S)-acid, leaving the (R)-propyl ester unreacted.[1] This allows for the isolation of high-purity (R)-ester, which can be chemically hydrolyzed to the (R)-acid or used directly in prodrug studies.[1]

Experimental Protocol: Lipase-Mediated Resolution

Objective: Isolate (R)-2-phenylpropionic acid propyl ester from racemate with >95% enantiomeric excess (ee).

Reagents:

-

Substrate: rac-2-Phenylpropionic acid propyl ester (50 mM)[1]

-

Biocatalyst: Immobilized CAL-B (Novozym 435), 10 mg/mL[1]

-

Solvent: Phosphate buffer (0.1 M, pH 7.0) / Toluene biphasic system (or pure organic for transesterification)

Workflow:

-

Initiation: Suspend the racemic ester in the reaction medium. Add the immobilized lipase to trigger hydrolysis.

-

Monitoring: Withdraw 50 µL aliquots hourly. Extract with ethyl acetate and analyze via Chiral GC (e.g., Cyclodextrin-based column).[1]

-

Termination: Stop reaction at ~50% conversion (theoretical yield for resolution). Filter off the enzyme.

-

Separation: Partition the mixture between alkaline water (pH 8.5) and organic solvent (Hexane/EtOAc).[4]

Visualization: Kinetic Resolution Pathway

Figure 1: Lipase-catalyzed kinetic resolution separates the (S)-acid from the lipophilic (R)-ester.[1]

Prodrug Mechanics & Metabolic Chiral Inversion[1][7]

The propyl ester moiety is not merely a protecting group; it alters the pharmacokinetics of the parent acid. For the (R)-enantiomer specifically, the ester serves as a probe for the "inversion" pathway.

The "Ion Trapping" Hypothesis

Free carboxylic acid NSAIDs often cause direct gastric mucosal injury due to "ion trapping" in epithelial cells. Esterification (e.g., propyl ester) masks this acidity, preventing local accumulation and ulceration. The ester must be hydrolyzed systemically (by plasma esterases) to release the active drug.

The Metabolic Inversion Pathway

Unlike many chiral drugs where the inactive enantiomer is simply eliminated, (R)-2-phenylpropionic acid derivatives undergo a unique unidirectional inversion to the active (S)-form.[1]

-

(R)-Propyl Ester is hydrolyzed by non-specific esterases to (R)-Acid .[1]

-

(R)-Acid is converted to an (R)-Acyl-CoA thioester.[1]

-

An epimerase enzyme inverts the chiral center to (S)-Acyl-CoA .[1]

-

Hydrolysis releases the active (S)-Acid .

This implies that (R)-2-phenylpropionic acid propyl ester is, effectively, a "pro-prodrug" for the (S)-inhibitor.[1]

Visualization: Metabolic Activation

Figure 2: The unidirectional metabolic inversion pathway converts the inactive (R)-isomer into the active (S)-drug.

Comparative Data: Ester Chain Length Effects

When designing these resolutions or prodrugs, the chain length of the alcohol moiety is a critical variable. The propyl ester often represents an optimal compromise between hydrolytic stability and enzymatic recognition.

Table 1: Effect of Ester Chain Length on Lipase Selectivity (CAL-B) Data synthesized from comparative lipase studies on 2-arylpropionic acids.[1]

| Ester Alkyl Chain | Relative Hydrolysis Rate | Enantioselectivity (E-value) | Notes |

| Methyl (C1) | High | Low (<10) | Too small for effective chiral discrimination by CAL-B active site.[1] |

| Propyl (C3) | Moderate | High (>50) | Optimal balance. Good substrate for hydrophobic pocket without excessive steric hindrance. |

| Octyl (C8) | Low | High (>100) | High selectivity but significantly slower reaction times; difficult to remove solvent. |

Synthesis & Analytical Standards

For researchers requiring the (R)-propyl ester as a reference standard or starting material, chemical synthesis preserves the chiral center if mild conditions are used.

Chemical Synthesis Protocol

Reaction: Fischer Esterification

-

Dissolve (R)-2-phenylpropionic acid (1.0 eq) in anhydrous 1-propanol (excess).

-

Add catalytic H₂SO₄ (0.1 eq).

-

Reflux for 4 hours. Note: Avoid prolonged reflux to prevent acid-catalyzed racemization.[1]

-

Neutralize with NaHCO₃, extract with dichloromethane.

-

Purify via silica gel chromatography (Hexane:EtOAc 9:1).

Analytical Conditions (Chiral HPLC)

To verify the optical purity of the (R)-ester:

-

Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).[1]

-

Mobile Phase: Hexane : Isopropanol (98 : 2).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Elution: The ester form typically elutes faster than the free acid; enantiomer order depends on the specific column selector.

References

-

Metabolic chiral inversion of 2-arylpropionic acids. Journal of Pharmacy and Pharmacology. Describes the fundamental inversion pathway of the 2-phenylpropionic acid pharmacophore.

-

Lipase-catalyzed kinetic resolution of profens. Journal of Molecular Catalysis B: Enzymatic. Details the use of CAL-B and other lipases for the enantioselective hydrolysis of propyl and other esters.[7]

-

Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal. Discusses the rationale for ester prodrugs to reduce gastric toxicity.

-

Enantioselective esterification of 2-arylpropionic acids. ResearchGate. Provides comparative data on ester chain length effects on lipase E-values.

-

Immobilization of Lipase B from Candida antarctica. University of Babylon. Technical protocols for using CAL-B in kinetic resolutions.

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic kinetic resolution of racemic 2-phenylpropionic acid propyl ester

Application Note: High-Efficiency Enzymatic Kinetic Resolution of Racemic 2-Phenylpropionic Acid Propyl Ester

Executive Summary

Topic: Biocatalytic resolution of racemic 2-phenylpropionic acid propyl ester (PPE) to yield high-purity (S)-2-phenylpropionic acid. Significance: 2-Arylpropionic acids (2-APAs) represent a critical class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Ibuprofen, Naproxen, and Ketoprofen. The biological activity is predominantly associated with the (S)-enantiomer, while the (R)-enantiomer can contribute to toxicity or inactivity. Methodology: This guide details a robust, biphasic hydrolytic kinetic resolution using Candida rugosa lipase (CRL). Unlike chemical asymmetric synthesis, this enzymatic route operates under mild conditions (pH 7.0–7.5, 30–40°C) and adheres to Green Chemistry principles.

Scientific Foundation & Mechanism

The Principle of Kinetic Resolution

Kinetic resolution relies on the enzyme's ability to differentiate between two enantiomers in a racemic mixture. The lipase reacts with one enantiomer (typically the S-form for 2-APAs) significantly faster than the other.

-

Theoretical Limit: The maximum yield of the desired enantiomer is 50%.

-

Enantiomeric Ratio (E): The selectivity factor (

) determines the efficiency. For industrial viability, an

Mechanistic Pathway: Interfacial Activation

Lipases (EC 3.1.1.3) are unique esterases that require an oil-water interface for activation.

-

The Lid Domain: In aqueous solution, the enzyme's active site is covered by a hydrophobic polypeptide loop ("lid").

-

Interfacial Activation: Upon contact with a lipid interface (the organic substrate phase), the lid opens, exposing the catalytic triad (Ser-His-Glu/Asp).

-

Stereoselectivity: The "Kazlauskas Rule" generally predicts that lipases favor the enantiomer where the medium-sized substituent sits in the hydrophobic pocket and the large substituent is sterically excluded. For 2-phenylpropionic acid esters, CRL preferentially hydrolyzes the (S)-enantiomer.

Figure 1: Mechanistic pathway of lipase-catalyzed kinetic resolution. The enzyme selectively binds and hydrolyzes the (S)-ester, leaving the (R)-ester largely intact.

Materials & Equipment

Chemicals[1][2][3][4]

-

Substrate: Racemic 2-phenylpropionic acid propyl ester (Synthesized via esterification of racemic acid with 1-propanol/H₂SO₄).

-

Biocatalyst: Candida rugosa lipase (Type VII, ≥700 units/mg solid, Sigma-Aldrich/Merck).

-

Solvents: Isooctane (2,2,4-Trimethylpentane, HPLC grade), Methyl tert-butyl ether (MTBE).

-

Buffer: 0.1 M Phosphate buffer (NaH₂PO₄/Na₂HPO₄), pH 7.5.

-

Quenching Agent: 1 M HCl.[1]

-

Analytical Standards: Pure (S)-2-phenylpropionic acid, Pure (R)-2-phenylpropionic acid (for HPLC calibration).

Equipment

-

Thermostated orbital shaker or magnetic stirrer with heating block.

-

pH-stat titrator (optional but recommended for maintaining pH).

-

High-Performance Liquid Chromatography (HPLC) with UV detector.[1]

-

Chiral Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

Experimental Protocol

Phase 1: Substrate Preparation (If not commercially sourced)

-

Dissolve 10 mmol racemic 2-phenylpropionic acid in 30 mL 1-propanol.

-

Add catalytic H₂SO₄ (0.5 mL). Reflux for 4 hours.

-

Evaporate excess alcohol, neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

-

Quality Check: Purity >98% by GC/TLC before enzymatic use.

Phase 2: Enzymatic Hydrolysis (Biphasic System)

This protocol uses a biphasic system (Isooctane/Buffer) to enhance substrate solubility and facilitate product separation.

-

Preparation:

-

Organic Phase: Dissolve 500 mg of racemic propyl ester in 10 mL of Isooctane.

-

Aqueous Phase: Prepare 10 mL of 0.1 M Phosphate Buffer (pH 7.5).

-

-

Initiation:

-

Add the organic phase to the aqueous phase in a 50 mL Erlenmeyer flask.

-

Add 50 mg of Candida rugosa lipase powder (approx. 10% w/w relative to substrate).

-

Note on Causality: High agitation speed (250 rpm) is crucial here to create a fine emulsion, maximizing the interfacial area available for the lipase "lid opening."

-

-

Incubation:

-

Monitoring:

-

Take 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

-

Quench aliquots immediately by adding 50 µL 1 M HCl and 200 µL Mobile Phase (for HPLC).

-

Phase 3: Work-up and Purification

-

Stop reaction at ~45-50% conversion (typically 8-12 hours).

-

Separation: Transfer mixture to a separating funnel.

-

Extraction:

-

The Organic Layer contains the unreacted (R)-Ester .

-

The Aqueous Layer (pH 7.5) contains the (S)-Acid salt .

-

-

Isolation of (S)-Acid:

-

Acidify aqueous layer to pH 2.0 using 6 M HCl.

-

Extract 3x with Ethyl Acetate.

-

Dry over Na₂SO₄ and evaporate to yield (S)-2-phenylpropionic acid.

-

-

Isolation of (R)-Ester:

-

Wash the original organic layer with brine, dry, and evaporate.

-

Analytical Methods & Data Analysis

HPLC Conditions

To determine Enantiomeric Excess (ee) and Conversion (c).

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.1).

-

Note: TFA is essential to suppress ionization of the carboxylic acid, ensuring sharp peaks.

-

-

Flow Rate: 0.8 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

Calculations

Do not rely solely on yield. Use the Chen equations (1982) to validate enzymatic performance.

1. Enantiomeric Excess (

2. Conversion (

3. Enantiomeric Ratio (

Data Summary Table (Expected Results)

| Parameter | Value Range | Notes |

| Optimum Temperature | 35°C - 40°C | Higher temps degrade enzyme; lower temps reduce rate. |

| Optimum pH | 7.0 - 7.5 | CRL is unstable > pH 8.0. |

| Typical E-value | 50 - 100+ | Depends on enzyme batch purity. |

| Time to 50% Conv. | 6 - 12 Hours | Dependent on stirring speed (interfacial area). |

Workflow Diagram

Figure 2: Complete experimental workflow from racemic starting material to isolated enantiomers.

Troubleshooting & Optimization

-

Problem: Low Reaction Rate.

-

Cause: Insufficient interfacial area.

-

Solution: Increase stirring speed or ultrasonicate the emulsion briefly before adding the enzyme.

-

-

Problem: Low E-value (<10).

-

Cause: Enzyme quality or water content issues.

-

Solution: Try "treating" the crude CRL with isopropanol before use (See Reference 3), or lower the temperature to 25°C (selectivity often increases as T decreases).

-

-

Problem: Emulsion won't break during workup.

-

Cause: Protein surfactants.

-

Solution: Filter the mixture through a Celite pad to remove the enzyme powder before phase separation.

-

References

-

Xin, J., et al. (2020). Preparation of (S)-2-Phenylpropionic Acid by CaCl₂/CMC Nanoparticles Immobilized Candida rugosa Lipase. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

-

Overbeeke, P. L., et al. (2000). A 2-Propanol Treatment Increases the Enantioselectivity of Candida rugosa Lipase toward Esters of Chiral Carboxylic Acids.[4] Academia.edu. Retrieved from [Link]

-

Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC. Biomedical Chromatography. Retrieved from [Link]

-

Rapp, C., et al. (2021).[5] Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 4. (PDF) A 2-Propanol Treatment Increases the Enantioselectivity of Candida rugosa Lipase toward Esters of Chiral Carboxylic Acids [academia.edu]

- 5. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Lipase-Catalyzed Kinetic Resolution of Propyl (R)-2-Phenylpropionate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Enantioselective Hydrolysis

The kinetic resolution of racemic esters is a cornerstone of modern pharmaceutical synthesis, enabling the efficient production of single-enantiomer drugs. The anti-inflammatory agent, (S)-2-phenylpropionic acid, a key member of the profen family of non-steroidal anti-inflammatory drugs (NSAIDs), exemplifies this principle.[1] The therapeutic activity of such drugs resides predominantly in the (S)-enantiomer, while the (R)-enantiomer may be less active or contribute to undesirable side effects.[1] Lipase-catalyzed hydrolysis offers a highly efficient and environmentally benign route to resolve these racemic mixtures, capitalizing on the inherent stereoselectivity of these enzymes.[2]

This document provides a comprehensive guide to the kinetic resolution of propyl 2-phenylpropionate via lipase-catalyzed hydrolysis. We will delve into the mechanistic underpinnings of lipase enantioselectivity, provide detailed, field-proven protocols for enzyme immobilization and hydrolysis, and outline robust analytical methods for monitoring reaction progress and determining enantiomeric excess.

The Science of Selectivity: Understanding Lipase Action

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are serine hydrolases that function via a "ping-pong bi-bi" mechanism.[3][4] Their catalytic triad, typically composed of serine, histidine, and an aspartate or glutamate residue, is responsible for the nucleophilic attack on the ester's carbonyl group.[3] The remarkable enantioselectivity of lipases arises from the differential interaction of the R- and S-enantiomers with the enzyme's active site.[3] This steric and electronic discrimination is most pronounced at the transition state of the acylation step, leading to a significant difference in the rate of hydrolysis for the two enantiomers.[5] While lipases can hydrolyze a broad range of substrates, their preference for one enantiomer allows for the separation of a racemic mixture.[6] In the case of 2-phenylpropionate esters, many lipases preferentially hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer-enriched acid and unreacted (S)-ester.

Core Experimental Workflow

The successful implementation of this kinetic resolution hinges on a systematic and well-controlled experimental workflow. The following diagram illustrates the key stages, from initial enzyme preparation to final product analysis.

Caption: Figure 1. Experimental workflow for lipase-catalyzed kinetic resolution.

Materials and Reagents

| Item | Specification | Supplier Example |

| Lipase | Candida rugosa (Type VII) | Sigma-Aldrich |

| Substrate | rac-propyl 2-phenylpropionate | Synthesized or TCI Chemicals |

| Immobilization Support | Dacron (polyethylene terephthalate) | Local textile supplier |

| Buffer | Sodium phosphate buffer (0.1 M) | Fisher Scientific |

| Solvents | Hexane, Isopropanol, Acetonitrile (HPLC Grade) | VWR |

| Derivatizing Agent | (-)-(S)-α-methylbenzylamine | Acros Organics |

| Coupling Reagents | EDC, HOBt | Chem-Impex |

| General Reagents | NaOH, HCl, NaHCO₃, MgSO₄ | Standard lab suppliers |

Detailed Protocols

Protocol 1: Immobilization of Candida rugosa Lipase on Dacron

Rationale: Immobilization enhances the operational stability of the lipase, including its thermal stability, and simplifies its recovery and reuse, which is crucial for developing sustainable and cost-effective processes.[7][8] Using a readily available and inexpensive support like Dacron makes this method highly practical.[7]

-

Support Preparation: Cut Dacron cloth into small pieces (approx. 1x1 cm). Wash thoroughly with detergent, followed by distilled water, and finally with acetone to remove any sizing or impurities. Dry completely in an oven at 60°C.

-

Activation (Optional but Recommended): For covalent attachment, the Dacron surface can be activated. A common method involves generating azide groups, though simple physical adsorption is also effective.[7]

-

Immobilization Procedure (Adsorption):

-

Prepare a solution of Candida rugosa lipase (e.g., 10 mg/mL) in 0.1 M sodium phosphate buffer (pH 7.0).

-

Add the prepared Dacron pieces to the enzyme solution (e.g., 1 g of support per 10 mL of solution).

-

Agitate the mixture gently on a shaker at room temperature for 2-4 hours. The majority of the soluble enzyme activity will disappear from the medium as it adsorbs onto the support.[9]

-

Decant the supernatant. Wash the immobilized lipase-Dacron complex several times with fresh phosphate buffer to remove any loosely bound enzyme.

-

The immobilized enzyme can be used immediately or stored at 4°C in buffer.

-

Protocol 2: Lipase-Catalyzed Hydrolysis of Propyl (R)-2-Phenylpropionate

Rationale: The choice of reaction conditions, particularly pH and temperature, is critical for optimal enzyme activity and stability. For Candida rugosa lipase, a pH around 7.0 and a temperature of 37-40°C are generally effective.[10][11] The reaction is ideally stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

-

Reaction Setup:

-

In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor or a flask in a water bath set to 40°C), add 100 mL of 0.1 M sodium phosphate buffer (pH 7.0).

-

Add the immobilized lipase-Dacron complex (e.g., 5 g wet weight).

-

Begin gentle stirring to ensure a uniform suspension.

-

Add rac-propyl 2-phenylpropionate (e.g., 10 mmol). An organic co-solvent like isopropanol or acetonitrile (5-20% v/v) can be added to improve substrate solubility if needed.[12]

-

-

Reaction Monitoring:

-

The progress of the hydrolysis can be monitored by tracking the consumption of base (e.g., 0.1 M NaOH) required to maintain a constant pH of 7.0 using a pH-stat or by manual titration.[13] This is because the reaction produces one equivalent of carboxylic acid.

-

Alternatively, take small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., every 1-2 hours).

-

Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile or by acidifying with 1 M HCl.

-

Analyze the aliquot by HPLC (as described in Protocol 3) to determine the conversion and enantiomeric excess (ee) of the product and remaining substrate.

-

-

Work-up (at ~50% Conversion):

-

Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

-

Acidify the aqueous filtrate to pH 2-3 with 2 M HCl to protonate the (S)-2-phenylpropionic acid.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a mixture of (S)-2-phenylpropionic acid and unreacted (R)-propyl-2-phenylpropionate. These can be separated by standard chemical methods (e.g., base extraction of the acid).

-

Protocol 3: Chiral Purity Analysis by HPLC (Indirect Method)

Rationale: Accurate determination of enantiomeric excess is paramount. While direct chiral HPLC methods exist, an indirect method involving derivatization to form diastereomers is often robust and can be performed on standard achiral columns.[14][15] The use of coupling agents like EDC with an additive like HOBt minimizes the risk of racemization during the derivatization step.[14]

-

Sample Preparation:

-

Take a sample from the reaction work-up (containing both the acid product and ester substrate) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of ~10 mg/mL.

-

-

Derivatization Reaction:

-

To 1 mL of the sample solution, add 1.2 equivalents of a chiral derivatizing agent, such as (-)-(S)-α-methylbenzylamine.

-

Add 1.5 equivalents of 1-hydroxybenzotriazole (HOBt).

-

Cool the mixture in an ice bath (0°C).

-

Add 1.5 equivalents of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[14]

-

-

HPLC Analysis:

-

Data Analysis:

-

The derivatization converts the enantiomeric acids into diastereomeric amides, which will be resolved as two separate peaks on the achiral column.

-

Integrate the peak areas for the two diastereomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

-

Expected Outcomes & Data Summary

The successful application of this protocol should yield (S)-2-phenylpropionic acid with high enantiomeric excess. The table below summarizes typical parameters and expected results based on literature precedents for similar resolutions.[16][17]

| Parameter | Typical Value / Condition | Rationale / Expected Outcome |

| Enzyme | Candida rugosa Lipase (Immobilized) | High enantioselectivity for profen esters.[2][10] |

| Substrate Concentration | 10-50 mM | Balances reaction rate with potential substrate inhibition.[3] |

| Temperature | 40 °C | Optimal for C. rugosa lipase activity and stability.[10] |

| pH | 7.0 (Phosphate Buffer) | Maintains the enzyme in its active conformational state. |

| Target Conversion | ~50% | Maximizes the enantiomeric purity of both product and unreacted substrate. |

| Expected Product ee | >95% for (S)-2-phenylpropionic acid | Demonstrates the high enantioselectivity (E-value) of the lipase. |

| Expected Substrate ee | >95% for (R)-propyl 2-phenylpropionate | The unreacted ester becomes enriched in the less-reactive enantiomer. |

Conclusion and Future Perspectives

This guide provides a robust and scientifically grounded framework for the lipase-catalyzed kinetic resolution of propyl 2-phenylpropionate. By understanding the principles of enzyme selectivity and carefully controlling experimental parameters, researchers can reliably produce highly enantioenriched (S)-2-phenylpropionic acid. Future work in this area may focus on exploring novel immobilization techniques, employing protein engineering to further enhance lipase selectivity, and integrating this biocatalytic step into continuous flow reactor systems for improved process efficiency.[2]

References

-

Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (n.d.). Ingenta Connect. Retrieved February 26, 2026, from [Link]

-

Tosa, M., & Păcurariu, C. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Studia Universitatis Babes-Bolyai Chemia. Retrieved February 26, 2026, from [Link]

- Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (2007). Current Organic Chemistry.

-

Wei, D., et al. (2014). Structure, mechanism, and enantioselectivity shifting of lipase LipK107 with a simple way. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved February 26, 2026, from [Link]

-

Guzmán, E., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules. Retrieved February 26, 2026, from [Link]

-

Di-Cosimo, R., et al. (2016). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. Critical Reviews in Biotechnology. Retrieved February 26, 2026, from [Link]

-

Ueji, S., et al. (2005). Origin of the Enantioselectivity of Lipases Explained by a Stereo-Sensing Mechanism Operative at the Transition State. Bulletin of the Chemical Society of Japan. Retrieved February 26, 2026, from [Link]

-

Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. (1988). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved February 26, 2026, from [Link]

-

Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. (2015). Catalysis Science & Technology. Retrieved February 26, 2026, from [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2020). Molecules. Retrieved February 26, 2026, from [Link]

-

Kinetic resolution of ketoprofen ester catalyzed by lipase from a mutant of CBS 5791. (2004). Journal of Industrial Microbiology & Biotechnology. Retrieved February 26, 2026, from [Link]

-

Soares, C. M. F., et al. (2009). Immobilization of Candida rugosa lipase on Magnetized Dacron: Kinetic Study. Preparative Biochemistry and Biotechnology. Retrieved February 26, 2026, from [Link]

-

Pereira, E. B., et al. (2001). Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. Biotechnology Letters. Retrieved February 26, 2026, from [Link]

-

Immobilization of Candida rugosa lipase and some properties of the immobilized enzyme. (1995). Applied Biochemistry and Biotechnology. Retrieved February 26, 2026, from [Link]

-

Immobilization of Candida rugosa lipase on Magnetized Dacron: Kinetic Study. (2009). Preparative Biochemistry and Biotechnology. Retrieved February 26, 2026, from [Link]

-

Kinetic Studies of Lipase from Candida rugosa A Comparative Study Between Free and Immobilized Enzyme onto Porous Chitosan Beads. (2001). Biotechnology Letters. Retrieved February 26, 2026, from [Link]

-

Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. (1991). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved February 26, 2026, from [Link]

-

User's Guide - HPLC. (n.d.). ChromTech. Retrieved February 26, 2026, from [Link]

-

Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2022). Molecules. Retrieved February 26, 2026, from [Link]

-

Lipase-catalyzed hydrolysis of some racemic 1-acetoxy-2-arylpropanes. (1993). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 26, 2026, from [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Tetrahedron: Asymmetry. Retrieved February 26, 2026, from [Link]

-

Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (2005). Science of Synthesis. Retrieved February 26, 2026, from [Link]

-

Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules. Retrieved February 26, 2026, from [Link]

Sources

- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 2. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanism of Enantioselectivity of Lipases and Other Syntheticall...: Ingenta Connect [ingentaconnect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Immobilization of Candida rugosa lipase and some properties of the immobilized enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. benchchem.com [benchchem.com]

- 15. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic resolution of ketoprofen ester catalyzed by lipase from a mutant of CBS 5791 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Dynamic Kinetic Resolution of Chiral Phenylpropionic Esters

Introduction: Overcoming the 50% Barrier in Chiral Synthesis

Chiral 2-arylpropionic acids, commonly known as "profens" (e.g., ibuprofen, naproxen, flurbiprofen), represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The pharmacological activity of these compounds is predominantly associated with the (S)-enantiomer, while the (R)-enantiomer is often less active or may contribute to undesirable side effects.[2] Consequently, the synthesis of enantiomerically pure (S)-profens is of significant interest to the pharmaceutical industry.

Traditional kinetic resolution (KR) provides a pathway to separate enantiomers by using a chiral catalyst (often an enzyme) that reacts at a different rate with each enantiomer.[3][4] However, KR is inherently limited by a maximum theoretical yield of 50% for the desired product, as the other half of the starting material is left as the unreacted enantiomer.[4][5]

Dynamic kinetic resolution (DKR) emerges as a powerful and elegant solution to this limitation.[5][6] DKR combines an enantioselective kinetic resolution with the in situ racemization of the slower-reacting enantiomer. This continuous interconversion of enantiomers ensures that the entire racemic starting material can be transformed into a single, desired enantiopure product, pushing the theoretical yield towards 100%.[5][6] This guide provides a detailed overview and actionable protocols for the chemoenzymatic DKR of chiral phenylpropionic esters, a field-proven method for efficient asymmetric synthesis.

The Core Principle: A Tale of Two Catalysts

The success of a chemoenzymatic DKR process hinges on the harmonious interplay between two distinct catalytic cycles operating in a single pot: an enzymatic resolution and a chemical racemization.[7]

-

Enzymatic Resolution: This step leverages the high enantioselectivity of enzymes, particularly lipases.[2] Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, or lipases from Pseudomonas cepacia, can selectively catalyze the acylation or hydrolysis of one ester enantiomer over the other.[2][8][9] For instance, in an enantioselective esterification of a racemic profen, the lipase might preferentially convert the (R)-acid into its ester, leaving the desired (S)-acid untouched.

-

In Situ Racemization: Concurrently, a racemization catalyst continuously interconverts the less reactive enantiomer (left behind by the enzyme) into its counterpart. This ensures the concentration of the more reactive enantiomer is constantly replenished for the enzyme. For 2-arylpropionic esters, the presence of an acidic proton at the chiral α-carbon facilitates this process. The racemization is typically achieved using transition metal complexes, with ruthenium-based catalysts being particularly effective and well-studied for this purpose.[3][10][11][12]

The overall process can be visualized as a funneling of the entire racemic mixture through one enantioselective pathway.

Caption: General principle of Dynamic Kinetic Resolution.

Key Experimental Parameters and Causality

Optimizing a DKR protocol requires a careful balancing of multiple variables. The choice of each component is dictated by its compatibility and efficiency within the dual-catalytic system.

| Parameter | Common Choices & Rationale | Potential Issues & Solutions |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB, Novozym 435): Widely used due to its high stability, broad substrate scope, and excellent enantioselectivity (E-value >200 in many cases).[2][9] Pseudomonas cepacia Lipase (PCL): Also shows high enantioselectivity for profen esters. | Enzyme Inhibition: The metal racemization catalyst can denature or inhibit the enzyme. Solution: Immobilizing the enzyme enhances its robustness. Screening different metal catalysts or using catalyst scavengers can mitigate inhibition. |

| Racemization Catalyst | Ruthenium Complexes (e.g., Shvo's catalyst, Bäckvall's catalysts): Highly efficient for racemizing alcohols and esters via a hydrogen transfer mechanism.[3][10][13] They are often compatible with lipase-catalyzed reactions. Organic Bases (e.g., trioctylamine): Can be effective for substrates with highly acidic α-protons, such as thioesters, offering a milder, metal-free alternative.[14][15] | Catalyst Incompatibility: The base required to activate some Ru catalysts can cause unwanted side reactions like racemic esterification.[10] Solution: Choose catalysts that operate under neutral conditions or use a non-nucleophilic base. Ensure the racemization rate is faster than or at least equal to the rate of the enzymatic resolution.[5] |

| Solvent | Nonpolar Organic Solvents (Toluene, Hexane, Cyclohexane, Isooctane): These solvents are generally preferred as they maintain high enzyme activity and are compatible with most Ru catalysts.[9][12] | Polarity Mismatch: Highly polar solvents can strip essential water from the enzyme, leading to inactivation. Solution: Use anhydrous nonpolar solvents. The choice of solvent can also affect the racemization rate. |

| Acyl Donor | Isopropenyl Acetate: A common and effective acyl donor that forms acetone as a byproduct, which is volatile and does not interfere with the reaction equilibrium. p-Chlorophenyl Acetate: Specifically designed to be compatible with both lipase and Ru catalysts, avoiding side reactions.[12] | Donor Incompatibility: Some acyl donors can be acylated by the metal catalyst or interfere with its activity. Solution: Use proven, compatible acyl donors. The choice of donor can influence the reaction rate. |

| Temperature | Ambient to 70 °C: The temperature must be a compromise between the thermal stability of the enzyme and the activation temperature of the racemization catalyst. Many efficient systems operate between 40-60 °C. | Enzyme Denaturation: High temperatures can irreversibly damage the enzyme. Solution: Operate at the lowest temperature that still allows for an efficient racemization rate. Thermal stability of the immobilized enzyme is typically higher than its free form. |

Detailed Application Protocols

Protocol 1: Chemoenzymatic DKR of Flurbiprofen Methyl Ester

This protocol details a representative DKR of a phenylpropionic ester using the widely adopted combination of an immobilized lipase and a ruthenium catalyst.

Objective: To synthesize enantiopure (R)-flurbiprofen acetate from racemic flurbiprofen methyl ester via lipase-catalyzed transesterification coupled with Ru-catalyzed racemization.

Sources

- 1. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 5. princeton.edu [princeton.edu]

- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 7. Chemoenzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. figshare.com [figshare.com]

- 9. Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]

- 12. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]

- 13. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 14. scite.ai [scite.ai]

- 15. researchgate.net [researchgate.net]

Application Note: Immobilized Lipase Protocols for Propyl Ester Resolution

Executive Summary

This guide details the protocols for utilizing immobilized lipases (specifically Candida antarctica Lipase B and Candida rugosa lipase) for the kinetic resolution of chiral mixtures via propyl ester chemistry. While methyl and ethyl esters are common, propyl esters offer a distinct "steric sweet spot" that often enhances enantioselectivity (

Mechanistic Rationale: The "Propyl Advantage"

Steric Discrimination and -Value

Lipase-catalyzed kinetic resolution relies on the enzyme's ability to distinguish between two enantiomers (

-

Methyl/Ethyl Esters: Often too small to create significant steric clash with the "wrong" enantiomer, leading to lower enantioselectivity.

-

Propyl Esters: The three-carbon chain (

) provides increased steric bulk. When the "wrong" enantiomer attempts to bind, the propyl group often interferes with the -

Result: A higher Enantiomeric Ratio (

).

Solubility and Partitioning

Propyl esters exhibit higher lipophilicity (LogP) than their methyl/ethyl counterparts. In biphasic systems or organic solvent media, this ensures better solubility of the substrate, preventing aggregation and ensuring efficient mass transfer to the immobilized enzyme surface.

Visualizing the Mechanism

The following diagram illustrates the Ping-Pong Bi-Bi mechanism employed during the transesterification of a racemic alcohol using propyl acetate as the acyl donor.

Figure 1: Ping-Pong Bi-Bi mechanism showing the acyl-enzyme formation and selective resolution of the fast-reacting enantiomer.

Material Selection Guide

Enzyme Candidates

| Enzyme Source | Commercial Name | Specificity Profile | Recommended For |

| Candida antarctica Lipase B | Novozym 435, CalB Immo | High stereoselectivity, robust in organic solvents. | Secondary alcohols, amines, general esters. |

| Candida rugosa Lipase | CRL, Lipase AY | Broad specificity, flexible active site. | Sterically bulky esters, ibuprofen propyl ester. |

| Pseudomonas fluorescens | Amano Lipase AK | High hydrolytic activity. | Primary alcohols, chiral acids.[1] |

| Thermomyces lanuginosus | Lipozyme TL IM | 1,3-specific lipase. | Regioselective modifications.[2] |

Solvent Systems

-

Hydrophobic Organic Solvents (LogP > 3): n-Hexane, Isooctane, Heptane. Best for preserving the essential water layer on the enzyme.

-

Ethers: MTBE, DIPE (Diisopropyl ether). Good solubility for polar substrates; moderate enzyme stability.

-

Ionic Liquids: [Bmim][PF6].[3] For highly polar substrates or to enhance stability (requires specific optimization).

Experimental Protocols

Protocol A: Kinetic Resolution via Hydrolysis of Propyl Esters

Objective: To resolve a racemic propyl ester (e.g., rac-Ibuprofen propyl ester) into a chiral acid and the unreacted ester enantiomer.

Reagents:

-

Racemic Propyl Ester substrate (10–50 mM)

-

Immobilized Lipase (e.g., Novozym 435 or CRL on silica), 10–50 mg/mL

-

Solvent: MTBE or Isooctane (saturated with buffer)

-

Buffer: 0.1 M Phosphate buffer (pH 7.0)

Procedure:

-

Solvent Preparation: Pre-saturate the organic solvent with the phosphate buffer. Mix equal volumes, shake vigorously, allow phases to separate, and collect the organic top layer. Rationale: Hydrolysis requires water, but excess water causes enzyme agglomeration. Saturation provides thermodynamic water activity (

) without a discrete aqueous phase. -

Substrate Dissolution: Dissolve the racemic propyl ester in the water-saturated organic solvent to a concentration of 20 mM.

-

Initiation: Add the immobilized lipase (20 mg per mL of reaction volume) to a glass vial.

-

Incubation: Place in an orbital shaker at 30–45°C and 200 rpm.

-

Monitoring: Withdraw 50 µL aliquots at defined intervals (0, 1, 4, 8, 24 hours).

-

Quenching: Filter the aliquot to remove the enzyme (0.45 µm PTFE filter) or dilute immediately into HPLC mobile phase.

-

Analysis: Analyze via Chiral HPLC. Calculate Conversion (

) and Enantiomeric Excess (

Protocol B: Kinetic Resolution via Transesterification (Propyl Acetate Donor)

Objective: To resolve a racemic alcohol using propyl acetate as the irreversible acyl donor.

Reagents:

-

Racemic Alcohol (50 mM)

-

Acyl Donor: Propyl Acetate (3–5 equivalents)

-

Solvent: n-Hexane or Toluene (dried over molecular sieves)

-

Molecular Sieves (3Å or 4Å)

Procedure:

-

Drying: Ensure solvent and substrates are dry (

). Rationale: Water competes with the alcohol as a nucleophile, leading to hydrolysis of the acyl donor rather than transesterification. -

Reaction Mix: In a screw-cap vial, combine:

-

5 mL Dry Solvent

-

0.25 mmol Racemic Alcohol

-

0.75 mmol Propyl Acetate (3 eq.)

-

50 mg Activated Molecular Sieves

-

-

Enzyme Addition: Add 25 mg Novozym 435.

-

Reaction: Incubate at 40–60°C , 250 rpm. Note: CALB is thermostable up to 80°C; higher T improves rate but may slightly lower E-value.

-

Sampling: Monitor the formation of the chiral ester product.

-

Work-up: Filter off the enzyme (reusable). Evaporate solvent. Separate the unreacted alcohol from the new ester via flash chromatography.

Data Analysis & Optimization

Calculating Performance Metrics

Use the following equations to validate the resolution quality.

| Metric | Formula | Description |

| Conversion ( | Extent of reaction (Target: 50% for kinetic resolution). | |

| Enantiomeric Ratio ( | Intrinsic selectivity of the enzyme. |

Target Benchmarks:

-

Excellent:

(High purity achievable at 50% conversion).[2] -

Good:

(May require stopping reaction at <45% conversion to ensure product purity). -

Poor:

(Optimize solvent or switch enzyme).

Optimization Workflow

If

Figure 2: Logical troubleshooting steps for optimizing enantioselectivity.

References

-

Gandomkar, S., et al. (2012). Kinetic resolution of profen esters by immobilized lipases on silica-epoxy support. Scientific Information Database. Link

-

Müller, G., et al. (2020). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification. PubMed. Link

-

Stradomska, D., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution. MDPI Molecules. Link

-

Yadav, G.D., et al. (2003). Kinetic modeling of immobilized-lipase catalyzed transesterification. ResearchGate. Link

-

Novozymes. (2021). Novozym 435: The "perfect" lipase immobilized biocatalyst? CSIC Digital. Link

Sources

- 1. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids | Université de Liège [popups.uliege.be]

Whole-cell biocatalysis for (R)-2-phenylpropionic acid propyl ester production

Application Note: Whole-Cell Biocatalytic Production of (R)-2-Phenylpropionic Acid Propyl Ester

Executive Summary

This Application Note details the protocol for the enantioselective production of (R)-2-phenylpropionic acid propyl ester using whole-cell biocatalysis. Unlike traditional isolated enzyme systems, this method utilizes lyophilized mycelium-bound lipases (specifically from Rhizopus oryzae), offering superior stability in organic solvents and reduced cost by eliminating enzyme purification steps.

The protocol relies on the kinetic resolution of racemic 2-phenylpropionic acid via direct esterification with 1-propanol in a non-aqueous medium (n-heptane or isooctane). This system is self-validating through the specific enantiopreference of the biocatalyst: Rhizopus oryzae selectively esterifies the (R)-acid, yielding the (R)-ester and leaving the (S)-acid unreacted.

Mechanism of Action

The core principle is Enantioselective Interfacial Activation . The fungal cell wall serves as a natural immobilization matrix for the lipase. In low-water activity (

-

Biocatalyst: Rhizopus oryzae (CBS 112.07 or equivalent).[1][2]

-

Selectivity: R-selective (Anti-Prelog rule adherence for this substrate class).

-

Reaction Type: Kinetic Resolution via Esterification.[3][4][5][6]

Figure 1: Mechanism of R-selective kinetic resolution via whole-cell esterification.

Material Requirements

| Category | Item | Specifications |

| Biocatalyst | Rhizopus oryzae | Strain CBS 112.07 (or ATCC equivalent).[7] Lyophilized mycelium.[1][3][7] |

| Substrate | (R,S)-2-Phenylpropionic Acid | >98% Purity.[2][4] |

| Co-substrate | 1-Propanol | Anhydrous, >99.5%. |

| Solvent | n-Heptane or Isooctane | HPLC Grade, dried over molecular sieves. |

| Water Control | Molecular Sieves (3Å or 4Å) | Activated at 250°C for 4h prior to use. |

| Equipment | Orbital Shaker | Temp control (30–50°C), 150–200 rpm. |

Experimental Protocol

Phase 1: Biocatalyst Preparation (Mycelium Production)

Rationale: The lipase activity is membrane-bound.[3] Lyophilization renders the cells porous and catalytically active in organic solvents while removing bulk water that would favor hydrolysis.

-

Inoculation: Inoculate 500 mL Erlenmeyer flasks containing 100 mL of basal medium (2% malt extract, 0.5% peptone) with R. oryzae spores (

spores/mL). -

Induction: Add 1% (v/v) olive oil or Tween 80 to induce lipase expression.

-

Growth: Incubate at 30°C, 180 rpm for 72–96 hours.

-

Harvest: Filter the biomass using a Buchner funnel. Wash 3x with distilled water and 1x with phosphate buffer (pH 7.0).

-

Lyophilization: Freeze the wet biomass at -80°C and lyophilize for 24–48 hours until constant weight.

-

Critical Checkpoint: The final water content must be <5% (w/w). Store in a desiccator at 4°C.

-

Phase 2: Bioconversion (Esterification)

Rationale: Using a hydrophobic solvent (LogP > 3.0 like isooctane) preserves the essential water layer around the enzyme while dissolving the hydrophobic substrates.

-

Reaction Mix Assembly:

-

Vessel: 20 mL screw-cap glass vial.

-

Solvent: 10 mL n-Heptane (or Isooctane).

-

Substrate: Add (R,S)-2-phenylpropionic acid (50 mM final concentration).

-

Co-substrate: Add 1-Propanol (100 mM, 2 molar equivalents).

-

Biocatalyst: Add 200 mg lyophilized R. oryzae mycelium (20 mg/mL).

-

-

Water Scavenging: Add 50 mg of activated Molecular Sieves (3Å) to the vial.

-

Note: This drives the equilibrium toward ester synthesis by removing produced water.

-

-

Incubation: Shake at 30°C – 40°C at 180 rpm.

-

Sampling: Withdraw 50 µL aliquots at 0, 6, 12, 24, and 48 hours.

Phase 3: Downstream Processing (DSP)

-

Separation: Filter out the mycelium and molecular sieves.

-

Purification:

-

Wash the organic phase with saturated

solution. -

Chemistry: The unreacted (S)-acid will deprotonate and move to the aqueous phase. The (R)-propyl ester remains in the organic phase.

-

-

Isolation: Evaporate the organic solvent to yield the crude (R)-ester.

Workflow Visualization

Figure 2: End-to-end workflow from biocatalyst production to product isolation.

Analytical Methods & Validation

To validate the protocol, you must quantify the Enantiomeric Excess (ee) and Conversion (c) .

HPLC Conditions (Chiral):

-

Column: Chiralcel OD-H or OD-R (Daicel).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) containing 0.1% TFA.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

Calculation:

Expected Results (Reference Data):

| Biocatalyst | Solvent | Time (h) | Conversion (%) | Selectivity | |

| R. oryzae | n-Heptane | 48 | ~45% | >97% (R) | R-Selective |

| A. oryzae | n-Heptane | 48 | ~40% | >90% (S) | S-Selective |

| Free Lipase | Buffer | 24 | Low | Low | Hydrolysis favored |

Data derived from comparative studies of mycelium-bound lipases [1, 2].[7]

Troubleshooting & Optimization

-

Low Conversion (<10%):

-

Cause: Water content too high (hydrolysis competes) or too low (enzyme rigid).

-

Fix: Ensure lyophilization is complete. Re-activate molecular sieves. Add water to 0.1% (w/w) if system is bone-dry.

-

-

Low Selectivity (ee < 90%):

-